Structural Differentiation: 6‑yl Benzenesulfonamide vs 7‑yl Positional Isomer – Impact on Pharmacophore Integrity
N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide (target) places the benzenesulfonamide substituent at the 6‑position of the tetrahydroquinoline ring, whereas the 7‑yl positional isomer (CAS 932320‑51‑9) bears the same substituent at the 7‑position [1]. In the tetrahydroquinoline‑6‑sulfonamide PKM2 activator series, the 6‑position sulfonamide is essential for activity; the probe report explicitly documents that the 6‑substitution pattern defines the pharmacophore, with AC50 values ranging from 0.58 µM to 1.2 µM for 6‑sulfonamide analogs with varied aryl substituents [2]. The 7‑yl isomer lacks this structural context and is not represented among active PKM2 activators, nor is it claimed in the RORγ inverse agonist patents that specify 6‑substituted tetrahydroquinolines [3].
| Evidence Dimension | Position of benzenesulfonamide substitution on tetrahydroquinoline core |
|---|---|
| Target Compound Data | 6‑position benzenesulfonamide (CAS 899945‑73‑4) |
| Comparator Or Baseline | 7‑position benzenesulfonamide (CAS 932320‑51‑9) |
| Quantified Difference | 6‑substitution aligns with the pharmacophore required for PKM2 activation (class AC50 range 0.58–1.2 µM for active 6‑sulfonamide analogs); 7‑substitution not represented among active PKM2 modulators |
| Conditions | Structural analysis based on published SAR of tetrahydroquinoline‑6‑sulfonamide PKM2 activators [2] and RORγ patent claims [3] |
Why This Matters
The substitution position determines whether the compound can engage the allosteric sites of PKM2 and RORγ; procurement of the 7‑yl isomer would not support these research programs.
- [1] PubChem Compound Summary for CAS 932320‑51‑9. N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzenesulfonamide. National Center for Biotechnology Information. View Source
- [2] NIH Molecular Libraries Program. Probe Report: SAR of selected tetrahydroquinoline-sulfonamides (Table 5). NCBI Bookshelf. https://www.ncbi.nlm.nih.gov/books/NBK56225/table/ml170.t5/?report=objectonly View Source
- [3] US Patent 9,512,111 B2. N‑sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. Lycera Corp., filed Nov 8, 2011, issued Dec 6, 2016. https://patents.justia.com/patent/9512111 View Source
